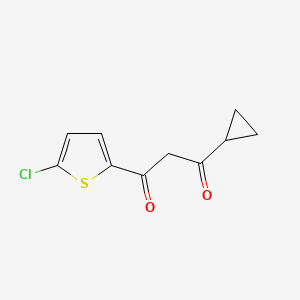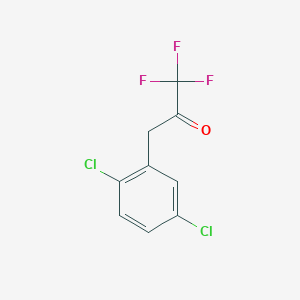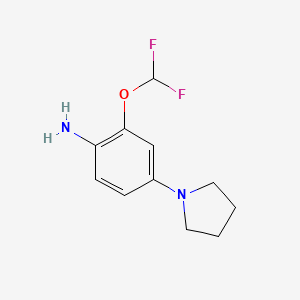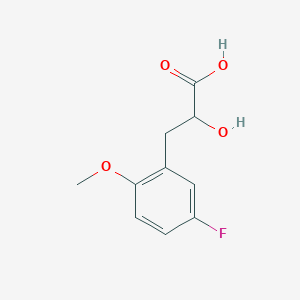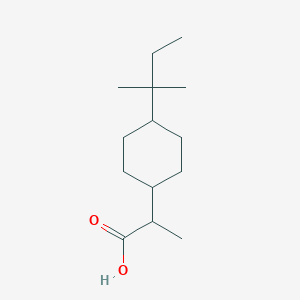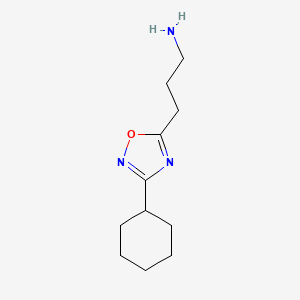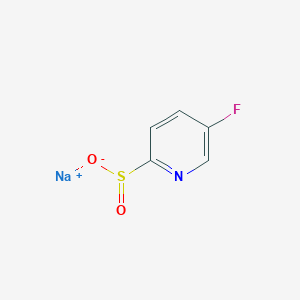
Sodium 5-fluoropyridine-2-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-fluoropyridine-2-sulfinate is a chemical compound with the molecular formula C₅H₃FNNaO₂S It is a derivative of pyridine, where a fluorine atom is substituted at the 5-position and a sulfinate group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-fluoropyridine-2-sulfinate typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 5-fluoropyridine with sodium sulfinate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at room temperature to moderate heat to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonates.
Reduction: It can be reduced to form sulfides under specific conditions.
Substitution: The compound is known to participate in nucleophilic substitution reactions, where the sulfinate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides are used in the presence of a base.
Major Products Formed:
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 5-fluoropyridine-2-sulfinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Mecanismo De Acción
The mechanism of action of sodium 5-fluoropyridine-2-sulfinate involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its ability to interact with biological molecules, while the sulfinate group can participate in various chemical reactions. These interactions can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological effects .
Comparación Con Compuestos Similares
- Sodium pyridine-3-sulfinate
- Sodium thiophene-2-sulfinate
- Sodium trifluoromethane-sulfinate
Comparison: Sodium 5-fluoropyridine-2-sulfinate is unique due to the presence of both fluorine and sulfinate groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds.
Propiedades
Fórmula molecular |
C5H3FNNaO2S |
|---|---|
Peso molecular |
183.14 g/mol |
Nombre IUPAC |
sodium;5-fluoropyridine-2-sulfinate |
InChI |
InChI=1S/C5H4FNO2S.Na/c6-4-1-2-5(7-3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |
Clave InChI |
HAHHVMXBXJROGE-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=NC=C1F)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


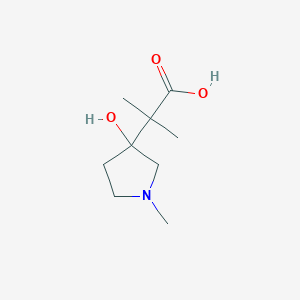
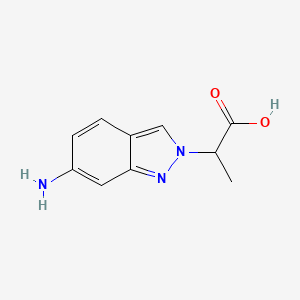
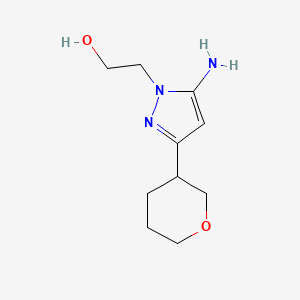

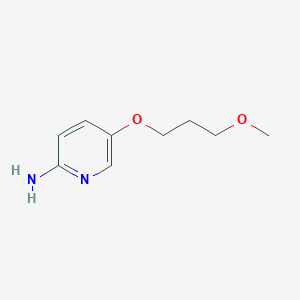

![Methyl 2-[1-(methylamino)cyclopropyl]acetate](/img/structure/B13630463.png)
